(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmacokinetics and Metabolism
Metabolism and Excretion in Rats, Dogs, and Humans : The compound PF-00734200, which shares structural similarities with the specified compound, was investigated for its metabolism and excretion in rats, dogs, and humans. The study found that the majority of the administered dose was recovered in urine (dogs and humans) and feces (rats), with rapid absorption observed across all species. Metabolic pathways included hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation through pyrimidine ring scission. In vitro experiments indicated the involvement of cytochrome P450 isoforms CYP2D6 and CYP3A4 in metabolism. This research provides insights into the metabolic pathways and potential human relevance of similar compounds (Sharma et al., 2012).
Antimicrobial Activity
Antimicrobial Activity of Pyridine Derivatives : A study explored the synthesis and antimicrobial activity of new pyridine derivatives, which included piperazine and difluorophenyl components similar to the compound of interest. These compounds showed variable and modest antimicrobial activity against a range of bacterial and fungal strains, highlighting the potential of such molecules in developing new antimicrobial agents (Patel et al., 2011).
Anticancer Activity
Antiproliferative Activity Against Human Cancer Cell Lines : The synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were investigated for their effects against human cancer cell lines. Certain derivatives showed significant activity, suggesting the potential of these compounds as anticancer agents. This research underscores the importance of structural derivatives of the original compound in cancer treatment studies (Mallesha et al., 2012).
将来の方向性
Based on the available information, future research could focus on the synthesis and characterization of this specific compound. Additionally, its biological activity, mechanism of action, and safety profile could be investigated. The compound could also be used as a structural optimization platform for the design and development of more selective and potent molecules .
作用機序
Target of Action
The primary targets of the compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer (MCF-7) and colon cancer (HCT-116).
Mode of Action
The compound this compound interacts with its targets by inhibiting their proliferation . This inhibition is achieved through the induction of apoptosis, a process of programmed cell death .
Pharmacokinetics
Its potent inhibitory activities against specific cancer cell lines suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The result of the action of this compound is the inhibition of proliferation of specific cancer cells through the induction of apoptosis . This leads to a decrease in the number of cancer cells, thereby potentially slowing the progression of the disease.
生化学分析
Biochemical Properties
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone has shown potent inhibitory activities against certain cancer cell lines, such as MCF-7 and HCT-116 . This suggests that it may interact with specific enzymes, proteins, and other biomolecules involved in cellular processes
Cellular Effects
In vitro cytotoxic evaluation indicated that this compound exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It was observed that the compound inhibited the proliferation of these cancer cells, potentially by inducing apoptosis
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
(3,4-difluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N7O/c18-13-2-1-12(7-14(13)19)17(27)25-5-3-24(4-6-25)15-8-16(22-10-21-15)26-11-20-9-23-26/h1-2,7-11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGOWLPJMQNKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。